molecular formula C7H5ClFN3 B045617 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 117275-51-1

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B045617
CAS No.: 117275-51-1
M. Wt: 185.58 g/mol
InChI Key: SUIGDZYGQCNDIK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is a useful research compound. Its molecular formula is C7H5ClFN3 and its molecular weight is 185.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthetic Routes to 1,3-Thiazolidin-4-ones: The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, highlighting a potential pathway for generating derivatives of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" through intermediate formations (Issac & Tierney, 1996).

Antitumor Activity

  • Imidazole Derivatives as Antitumor Agents: Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activities. Some derivatives have advanced through preclinical testing, indicating the potential use of "this compound" in the synthesis of these compounds (Iradyan et al., 2009).

Corrosion Inhibition

  • Imidazoline and Derivatives for Corrosion Inhibition: Imidazoline and its derivatives are known for their effective corrosion inhibition properties. Given the structural similarity, "this compound" could potentially be utilized in developing corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Future Directions

The broad range of chemical and biological properties of imidazole makes it a promising synthon in the development of new drugs . Future research could focus on developing new synthetic routes and exploring the potential applications of imidazole derivatives in various fields .

Properties

IUPAC Name

4-chloro-6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDZYGQCNDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)N)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553181
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117275-51-1
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 5-amino-4-chloro-6-fluorobenzimidazole in the research?

A1: [] The research article utilizes 5-amino-4-chloro-6-fluorobenzimidazole as a starting material to synthesize a series of ribosides. [] This compound reacts with a suitably protected ribose to create ribosides of asymmetrically-substituted amino-halogenobenzimidazoles.

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